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A Technical Guide for Food Scientists and Formulation Professionals

Part 1: Foundational Understanding of Maple
Furanone

Maple furanone, also known by its synonym Sotolon, is a high-impact aroma chemical that
imparts a characteristic sweet, maple, and caramel-like flavor. Its potency and complex sensory
profile make it a versatile and valuable tool in the arsenal of flavor chemists and food product
developers. A thorough understanding of its fundamental properties is crucial for its effective
and safe application.

Chemical Identity and Core Attributes

Maple furanone is a lactone, a cyclic ester, that is found naturally in a variety of foods but is
also produced synthetically for commercial use as a flavoring agent.[1][2] Its synthetic form
offers high purity (>97-99%) and consistency, which are critical for reproducible food
manufacturing.[1]
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e |[UPAC Name: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

e Synonyms: Sotolon, Ethyl Fenugreek Lactone, Emoxyfurone, Caramel Furanone[3][4]
e CAS Number: 698-10-2[5]

o FEMA Number: 3153[5]

e Molecular Formula: C7H1003[5]

e Molecular Weight: 142.15 g/mol [5][6]

Diagram 1: Chemical Structure of Maple Furanone (Sotolon)

A 2D representation of the molecular structure of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.

Physicochemical Properties

The physical and chemical characteristics of Maple furanone dictate its behavior in food
systems, including its solubility, volatility, and stability during processing and storage.

Table 1: Physicochemical Properties of Maple Furanone

Property Value Source(s)
Pale yellow to yellow solid
Appearance T [41[71
or liquid
Melting Point 31-35 °C (88-95 °F) [5][7]
Boiling Point 83-86 °C @ 0.5 mm Hg [51[7]
Flash Point ~94 °C (201 °F) [4][7]

- Soluble in alcohol and water
Solubility . [4](5][7]
(~74 g/L at 25°C)

Odor Type Caramellic, Maple, Sweet [31[7]

| Odor Strength| Very high; recommend smelling in a 0.01% solution or less |[4][7] |
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Natural Occurrence and Synthesis

Maple furanone is a potent contributor to the aroma of numerous natural products. It is
significantly associated with the flavor of fenugreek, aged sake, coffee, and soy sauce.[2][8][9]
Its formation in nature and during food processing often involves complex chemical reactions.
Precursors can include a-ketobutyric acid, which can be derived from the amino acid threonine,
and other compounds like ascorbic acid and ethanol.[10][11] Commercially, it is produced via
chemical synthesis to ensure a consistent and high-purity supply for the food industry.[12][13]

Part 2: Sensory Profile and Flavor Contribution

The defining characteristic of Maple furanone is its powerful and complex aroma profile, which
is highly dependent on its concentration.

Odor and Flavor Descriptors

At very low concentrations, Maple furanone imparts sweet, caramellic, and maple syrup-like
notes.[2][14] As the concentration increases, the profile shifts dramatically to become more
spicy, with dominant notes of fenugreek or even curry.[3][14] This dual nature makes it
exceptionally versatile. In its diluted form, it enhances sweet, brown flavors, while at higher
levels, it can be used to build savory, spicy profiles.

Common Descriptors:
» Low Concentration: Maple syrup, caramel, brown sugar, sweet, nutty, butterscotch.[3][4][7]

o High Concentration: Fenugreek, curry, spicy, lovage.[3][8][14]

Flavor Thresholds

Maple furanone is one of the most potent flavor compounds known, with extremely low
detection thresholds. This means that minuscule amounts can have a significant sensory
impact.

Table 2: Reported Odor and Flavor Thresholds for Maple Furanone (Sotolon)
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Medium Threshold Type Value Source(s)
Retronasal

Water . 0.01-5 ug/L [15]
Detection

Air Nasal Detection 0.02 ng/L [15]

Dry White Wine Perception Threshold ~8 ug/L [16][17]

Port Wine Perception Threshold ~19 pg/L [16]

| Madeira Wine | Perception Threshold | ~23 pg/L [[18][19] |

Causality: The extremely low threshold is due to the specific stereochemistry of the molecule
and its efficient interaction with human olfactory receptors. This high potency necessitates
precise dosing to avoid overpowering the final product's flavor profile.

Part 3: Regulatory and Safety Landscape

The use of Maple furanone as a flavoring agent is well-regulated by major international bodies,
ensuring its safety for consumption.

e United States (FDA): Maple furanone (as 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone) is
recognized as a GRAS (Generally Recognized as Safe) substance by the Flavor and Extract
Manufacturers Association (FEMA) Expert Panel.[5][20] Its FEMA number is 3153. The
FEMA GRAS program is an established standard for the safety of flavor ingredients in the
U.S., and its findings are publicly available and submitted to the FDA.[7][13]

o European Union (EFSA): The substance is compliant with EU Regulation 1334/2008, which
governs flavorings used in food.[1] It is listed in the EU's list of flavouring substances under
Flavis number 10.023.[1] EFSA is responsible for the scientific risk assessment of food
flavorings in the EU.[17]

e JECFA: The Joint FAO/WHO Expert Committee on Food Additives has also evaluated the
substance, further supporting its global acceptance.[5]

Safety Assessment: Toxicological data indicates that Maple furanone is not a safety concern
under its conditions of intended use as a flavoring ingredient.[5][12] Standard handling
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procedures, as outlined in Safety Data Sheets (SDS), should be followed in an industrial
setting. This includes avoiding direct contact with skin and eyes and ensuring adequate
ventilation.[12][20]

Part 4: Application in Food Systems: Protocols and
Best Practices

Maple furanone's potent and versatile profile allows for its use across a wide spectrum of food
and beverage products.

Recommended Food Categories and Starting Dosages

Precise dosage is critical. The following are suggested starting points for a flavor intended to be
dosed at 0.05% in the final product. Optimization through sensory testing is mandatory.

Table 3: Recommended Starting Dosages in Various Food Categories

© 2026 BenchChem. All rights reserved. 5/17 Tech Support


https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=FoodSubstances&id=DIHYDROTRISMETHYLPROPYLDITHIAZINE
https://www.thegoodscentscompany.com/data/rw1008621.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Suggested Use

Food Category Application Level (in final Flavor Contribution
product)
Enhances
Maple Syrups, .
authentic maple
Sweet & Bakery Caramel, 10 - 50 ppm
and deep caramel
Butterscotch

notes.

Adds comforting
Baked Goods,

) ) 5-30 ppm sweetness and depth
Cookies, Pastries

of flavor.[1]

Provides subtle

savory taste
Chocolate & Cocoa ~1 ppm )

advantages without

intrusion.

] Boosts caramelic
Coffee, Liqueurs, )
Beverages ] 10 - 50 ppm backbone and rich,
Flavored Milks
sweet notes.[3]

Imparts a luxurious
) caramel or
Dairy Ice Cream, Yogurts 5-20 ppm butt ch
utterscotc

character.[1]

Forms the
Hydrolyzed Vegetable characteristic
Savory ) Up to 1000 ppm
Protein (HVP) Flavors backbone of HVP

flavors.

Adds depth and a
100 - 300 ppm complex, savory,

Roast Meat Flavors

(Beef, Pork) ]
roasted profile.[3]

Provides a rich,
Soups, Sauces, o )
] 10 - 50 ppm umami-like and spicy
Gravies
background note.
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| | Dried Mushroom Flavors | ~10 ppm | Recreates the savory, earthy depth of dried
mushrooms. |

Protocol: Sensory Evaluation for Optimal Concentration

This protocol provides a self-validating system to determine the ideal concentration of Maple
furanone in a specific food matrix.

Objective: To identify the optimal dosage of Maple furanone that achieves the desired flavor
profile without introducing off-notes.

Materials:

Food product base (the matrix to be flavored).

Stock solution of Maple furanone (e.g., 0.1% in propylene glycol or ethanol).

Trained sensory panel (8-12 members).

Identically coded sample cups, water, and unsalted crackers for palate cleansing.
Methodology:
e Preparation of Samples:

o Prepare a series of samples by spiking the food base with the Maple furanone stock
solution to achieve a range of concentrations. This range should bracket the
recommended starting dosages from Table 3.

o Example concentrations: O ppm (control), 5 ppm, 10 ppm, 20 ppm, 40 ppm, 80 ppm.

o The causality behind this wide range is to identify both the detection threshold and the
point at which the flavor character might shift undesirably (e.g., from "caramel” to "curry").

o Ensure all samples are homogenized and equilibrated to the same temperature before
serving.

e Sensory Evaluation Design:
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o Employ a randomized, blind tasting design.

o Use a descriptive analysis method. Panelists will rate the intensity of key positive
attributes (e.g., "maple,” "caramel,” "richness") and potential negative attributes (e.qg.,

"fenugreek," "artificial,” "overpowering") on a scale (e.g., 0-10).

o This dual-attribute scaling is a self-validating mechanism; the optimal dose will show a
peak in positive attributes before a significant rise in negative ones.

e Execution:
o Present panelists with one sample at a time in a randomized order.
o Instruct panelists to cleanse their palate with water and crackers between samples.
o Panelists record their intensity ratings for each defined attribute for each sample.

o Data Analysis:
o For each sample concentration, calculate the mean score for each sensory attribute.
o Plot the mean scores against the concentration of Maple furanone.

o The optimal concentration is typically the one that maximizes the key positive attributes
while keeping negative attributes at or below a predetermined acceptable level. Statistical
analysis (e.g., ANOVA) can determine significant differences between samples.

Diagram 2: Workflow for Sensory Evaluation Protocol
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A stepwise workflow for determining the optimal concentration of Maple furanone in a food
product.

Part 5: Analytical Methodologies

Accurate quantification of Maple furanone is essential for quality control, regulatory
compliance, and research into flavor stability and formation.

Protocol: Quantification in a Food Matrix (e.g., Wine) by
LC-MS/MS

This protocol is adapted from established methods for analyzing Maple furanone (sotolon) in
complex matrices like wine and provides a robust framework for quantification.[16][17]

Objective: To accurately quantify the concentration of Maple furanone in a liquid food matrix.
Materials & Equipment:

o Sample of food product (e.g., 15 mL of wine).

o Dichloromethane (DCM) or Ethyl Acetate (extraction solvent).

» Solid-Phase Extraction (SPE) cartridges (e.g., LiChrolut EN).
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e LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).

e Maple furanone (Sotolon) analytical standard.

 Internal standard (e.g., isotopically labeled sotolon, if available).

Methodology:

e Sample Preparation (Liquid-Liquid Extraction - LLE):

o

Causality: LLE is the first step to isolate the semi-volatile Maple furanone from the
complex, non-volatile matrix components (sugars, proteins, etc.).

o

To a 15 mL sample, add an appropriate volume of the internal standard solution.

[¢]

Add 8 mL of ethyl acetate.

[¢]

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

[e]

Centrifuge for 10 minutes at 4000 rpm to separate the organic and aqueous layers.

(¢]

Carefully collect the upper organic layer (ethyl acetate) containing the analyte.

o Sample Cleanup (Solid-Phase Extraction - SPE):

o Causality: SPE is a critical cleanup step to remove interfering compounds that co-
extracted with the analyte, improving the sensitivity and longevity of the analytical column
and detector.

o Condition the SPE cartridge according to the manufacturer's instructions.

o Load the organic extract from the LLE step onto the cartridge.

o Wash the cartridge with a non-polar solvent (e.g., pentane-DCM mix) to remove
interferences.

o Elute the Maple furanone from the cartridge using a more polar solvent (e.g., pure DCM or
methanol).
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o Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in
a known volume (e.g., 100 pL) of the initial mobile phase.

e LC-MS/MS Analysis:
o Inject the reconstituted sample into the LC-MS/MS system.

o Chromatographic Separation: Use a C18 column with a gradient elution (e.g., water with
0.1% formic acid and acetonitrile with 0.1% formic acid).

o Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction
Monitoring (MRM) mode for highest sensitivity and selectivity.[16] Monitor at least two
specific precursor-to-product ion transitions for both the analyte and the internal standard
to ensure confident identification and quantification.

e Quantification:

o Prepare a calibration curve using the analytical standard across a range of concentrations
relevant to the expected sample levels.

o Calculate the concentration of Maple furanone in the original sample by comparing the
peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram 3: Protocol for Quantification of Maple Furanone in a Food Matrix
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Workflow illustrating the key stages of sample preparation and analysis for Maple furanone
quantification.

Part 6: Advanced Topics and Future Trends
Flavor Precursor Systems

Research has shown that Maple furanone can be generated in situ during food processing
(e.g., baking or retorting) from non-aromatic precursors.[8] Key precursors include certain
amino acids (like 4-hydroxy-isoleucine, found in fenugreek) and reaction products from the
Maillard reaction or ascorbic acid degradation.[10][15] The development of stable precursor
systems that release Maple furanone under specific processing conditions is an innovative
area. This approach can lead to a more "process-stable" flavor and can be labeled more
cleanly (e.g., as part of a natural reaction flavor).

Encapsulation and Controlled Release

Given its high potency and potential for degradation or flavor scalping in complex food
matrices, encapsulation is a promising technology. Encapsulating Maple furanone in a
protective matrix (e.g., through spray drying or coacervation) can offer several advantages:

e Improved Stability: Protects the molecule from adverse conditions like oxidation, light, and
heat.

o Controlled Release: Allows for the flavor to be released at a specific time, triggered by
factors like moisture, pH change, or temperature, enhancing the consumer's sensory
experience.

e Handling: Converts a potentially difficult-to-handle liquid/low melting point solid into a free-
flowing powder, simplifying dosing and mixing in industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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